molecular formula C26H18F5NO4 B12512907 1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate

1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate

Cat. No.: B12512907
M. Wt: 503.4 g/mol
InChI Key: CQBLOHXKGUNWRV-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a fluorenylmethyl group and a pentafluorophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate typically involves the reaction of fluorenylmethyl chloroformate with pentafluorophenyl pyrrolidine-1,2-dicarboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl alcohols .

Scientific Research Applications

1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate is unique due to the combination of the fluorenylmethyl and pentafluorophenyl groups attached to the pyrrolidine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBLOHXKGUNWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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